molecular formula C10H7ClN4S B13723946 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine

Cat. No.: B13723946
M. Wt: 250.71 g/mol
InChI Key: FKQXQCHMISWVAS-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique combination of chloro, pyrazolyl, and thienopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with formamide to yield the thienopyrimidine core. Subsequent chlorination and pyrazole substitution steps complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyrimidines, pyrazolopyrimidines, and other heterocyclic compounds with potential biological activities[5][5].

Scientific Research Applications

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine stands out due to its unique combination of chloro, pyrazolyl, and thienopyrimidine moieties, which confer distinct biological activities and synthetic versatility. Its ability to inhibit CDKs with high specificity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

IUPAC Name

2-chloro-4-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H7ClN4S/c1-15-5-6(4-12-15)8-9-7(2-3-16-9)13-10(11)14-8/h2-5H,1H3

InChI Key

FKQXQCHMISWVAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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